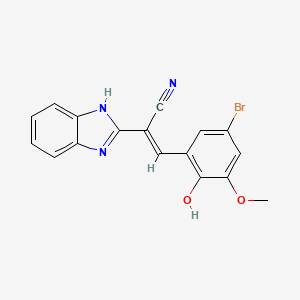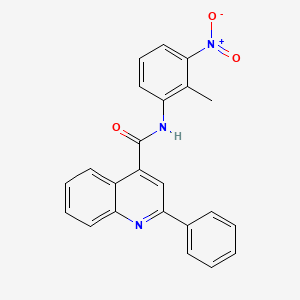
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzimidazole family and is known for its ability to inhibit certain enzymes that play a role in the development of various diseases. In
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile involves the inhibition of certain enzymes, including phosphodiesterase and tyrosine kinase. These enzymes play a role in the development of cancer and inflammation, and their inhibition can lead to the suppression of these processes. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential therapeutic properties.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation, and modulate the immune response. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile in lab experiments is its ability to selectively inhibit certain enzymes, making it a useful tool for studying the role of these enzymes in disease development. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are numerous future directions for research involving 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile. One area of interest is the development of new therapeutic applications for this compound, including its potential use in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on different cell types and tissues. Finally, the development of new synthesis methods for this compound may lead to improved yields and greater accessibility for researchers.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with 5-bromo-2-hydroxy-3-methoxybenzaldehyde. This reaction produces an intermediate product, which is then reacted with acrylonitrile to form the final product. The synthesis method has been optimized to produce high yields of the compound and has been extensively studied in the scientific literature.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential therapeutic properties. This compound has been shown to inhibit the activity of certain enzymes that play a role in the development of cancer, inflammation, and other diseases. As a result, it has been studied as a potential treatment for various conditions, including cancer, arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2/c1-23-15-8-12(18)7-10(16(15)22)6-11(9-19)17-20-13-4-2-3-5-14(13)21-17/h2-8,22H,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJBMCLRMLTMAX-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6105987.png)
![2-[1-(3-thienylmethyl)-2-piperidinyl]ethanol](/img/structure/B6105993.png)
![N-ethyl-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6105998.png)
![2-(4-ethyl-1-piperazinyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B6106010.png)

![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6106019.png)
![4-fluoro-N-({1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B6106025.png)
![1-[4-(3-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride](/img/structure/B6106031.png)
![3,4-bis[(2-fluorobenzoyl)amino]benzoic acid](/img/structure/B6106038.png)
![ethyl 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B6106039.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-isobutoxybenzamide](/img/structure/B6106042.png)

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[2-(2-furyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6106052.png)